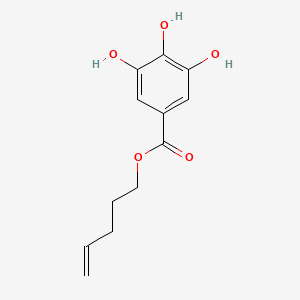

pent-4-enyl 3,4,5-trihydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pent-4-enyl 3,4,5-trihydroxybenzoate: is an organic compound with the molecular formula C12H14O5 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with three hydroxyl groups at positions 3, 4, and 5, and an ester linkage to a pent-4-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: The synthesis of pent-4-enyl 3,4,5-trihydroxybenzoate can be achieved through an esterification reaction between 3,4,5-trihydroxybenzoic acid and pent-4-enol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods:

Batch Process: In an industrial setting, the esterification reaction can be scaled up using a batch process. The reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques.

Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Pent-4-enyl 3,4,5-trihydroxybenzoate can undergo oxidation reactions, particularly at the pent-4-enyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: The compound can also undergo reduction reactions, where the ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups on the benzoic acid moiety can participate in substitution reactions, such as nucleophilic substitution, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Derivatives:

Biology:

Antioxidant Properties: The compound exhibits antioxidant properties due to the presence of hydroxyl groups, making it useful in studies related to oxidative stress and free radical scavenging.

Medicine:

Pharmaceutical Research: Pent-4-enyl 3,4,5-trihydroxybenzoate is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Food Additives: The compound can be used as a food additive due to its antioxidant properties, helping to preserve the shelf life of food products.

Mechanism of Action

Molecular Targets and Pathways:

Antioxidant Mechanism: The hydroxyl groups in pent-4-enyl 3,4,5-trihydroxybenzoate can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Anti-inflammatory Mechanism: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Mechanism: this compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Methyl 3,4,5-trihydroxybenzoate: Similar structure but with a methyl group instead of a pent-4-enyl group.

Ethyl 3,4,5-trihydroxybenzoate: Similar structure but with an ethyl group instead of a pent-4-enyl group.

Propyl 3,4,5-trihydroxybenzoate: Similar structure but with a propyl group instead of a pent-4-enyl group.

Uniqueness:

Longer Alkyl Chain: The pent-4-enyl group in pent-4-enyl 3,4,5-trihydroxybenzoate provides a longer alkyl chain compared to methyl, ethyl, and propyl derivatives, which can influence its physical and chemical properties.

Enhanced Lipophilicity: The longer alkyl chain may enhance the lipophilicity of the compound, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

Properties

CAS No. |

185152-67-4 |

|---|---|

Molecular Formula |

C12H14O5 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

pent-4-enyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C12H14O5/c1-2-3-4-5-17-12(16)8-6-9(13)11(15)10(14)7-8/h2,6-7,13-15H,1,3-5H2 |

InChI Key |

JTNILCFWCXVZST-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.